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Introduction

Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue (XNA) with a simplified
threose sugar backbone, making it a subject of great interest in synthetic biology, diagnostics,
and therapeutics.[1][2] Its backbone is resistant to nuclease degradation, a highly desirable
property for the development of biostable aptamers and other nucleic acid-based drugs.[3][4]
The ability to synthesize TNA enzymatically using DNA polymerases is crucial for generating
TNA libraries for in vitro selection (SELEX) and for site-specific incorporation of TNA monomers
into DNA or RNA, thereby creating chimeric oligonucleotides with enhanced properties.[5][6][7]

These notes provide an overview of the polymerases capable of incorporating a-L-
threofuranosyl nucleoside triphosphates (tNTPs), quantitative data on their performance, and
detailed protocols for common experimental procedures.

Key Polymerases for TNA Synthesis

While most DNA polymerases are unable to efficiently utilize tNTPs, several have been
identified and engineered that show significant activity.

e Therminator DNA Polymerase: A variant of the 9°N DNA polymerase, Therminator is
currently one of the most efficient and versatile enzymes for DNA-templated TNA synthesis.
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[8][9][10][11] It can synthesize TNA oligomers of at least 80 nucleotides in length and is a key
tool for creating TNA libraries.[12]

o Deep Vent (exo-) DNA Polymerase: This thermophilic polymerase is also capable of
significant TNA synthesis, although its efficiency can be lower than that of Therminator.[1] It
was one of the first polymerases identified with this capability.

o Terminal deoxynucleotidyl Transferase (TdT): TdT catalyzes the untemplated addition of
tNTPs to the 3'-terminus of a DNA strand.[5][6][13] This is particularly useful for creating
DNA-TNA chimeras to protect DNA nanostructures from exonuclease digestion.[5][6]

o Other Polymerases: Other enzymes like Bst DNA Polymerase | and HIV Reverse
Transcriptase show some ability to incorporate tNTPs, but with lower efficiency compared to
Therminator and Deep Vent (exo-).[1]

Quantitative Data: Polymerase Performance

The efficiency of tNTP incorporation varies significantly between polymerases and even
between different tNTP bases. The following tables summarize key kinetic parameters for the
single incorporation of tNTPs opposite a DNA template.

Table 1: Steady-State Kinetic Parameters for Single tTTP
Incorporation
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Catalytic
] Efficiency
Polymerase Substrate K_m (uM) V_max (%/min)
(V_max/K_m)
(%-min—*-M~?)
Bst pol | dTTP 0.31 04 1.3 x10°
tTTP 95 0.022 2.3x102
Deep Vent (exo-) dTTP 0.52 0.26 5.0 x10°
tTTP 42 0.21 5.0 x 103
HIV RT dTTP 0.22 0.71 3.2x10°
tTTP 20 0.081 4.1 x108

Data sourced
from
reference[1].
Assays were
performed by
extending a DNA
primer on a DNA

template.

Table 2: Catalytic Efficiency (V_max/K_M) for Single Nucleotide
Incorporation by Deep Vent (exo-)

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pubs.acs.org/doi/10.1021/ja035917n
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12390846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Catalytic Efficiency
Substrate Template Base

(min~*-pM-?)
dATP T 1.8
tATP T 0.012
dCTP G 0.28
tCTP G 0.0031
dGTP C 0.24
tGTP C 0.0083
dTTP A 15
tTTP A 0.076

Data sourced from
reference[9]. The loss in
catalytic efficiency for tNTPs is
primarily due to higher K_M

values.

Table 3: Comparison of Catalytic Efficiency for Therminator vs. Deep
Vent (exo-)
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Catalytic Efficiency

Improvement
Substrate Polymerase (V_max/K_M)
] Factor
(min—*-pM-?)
tATP Deep Vent (exo-) 0.012 -
Therminator 0.82 68x
tCTP Deep Vent (exo-) 0.0031 -
Therminator 0.62 200x
tGTP Deep Vent (exo-) 0.0083 -
Therminator 0.14 17x
tTTP Deep Vent (exo-) 0.076 -
Therminator 1.3 17x

Data sourced from
reference[8]. This
highlights the
significant
improvement in tNTP
incorporation by
Therminator

polymerase.

Experimental Workflows and Diagrams

Visualizing the experimental process is key to understanding and executing the protocols.
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Caption: Workflow for a typical TNA primer extension assay.

Caption: Conceptual diagram of tNTP incorporation by a polymerase.

Protocols
Protocol 1: Single TNA Nucleotide Incorporation Assay

This protocol is designed to measure the efficiency of incorporating a single tNTP onto a DNA
primer annealed to a DNA template.

5.1 Materials:

o 5X Polymerase Reaction Buffer (e.g., 100 mM Tris-HCI pH 8.8, 50 mM KCI, 10 mM MgSOQOa)
e 5'-radiolabeled DNA primer (e.g., with 32P)

» DNA template oligonucleotide

e Therminator or Deep Vent (exo-) DNA Polymerase

o tNTP stock solution (e.g., 10 mM)

o dNTP stock solution (for controls)

o Stop/Loading Buffer (e.g., 8 M Urea, 20 mM EDTA, 1x TBE, bromophenol blue)
* Nuclease-free water

5.2 Procedure:

e Primer-Template Annealing:

o In a microcentrifuge tube, mix 2.5 pL of 10 uM 5'-radiolabeled primer and 2.5 pL of 12.5
MM DNA template.

o Add 19.5 pL of 1X reaction buffer.

o Heat to 95°C for 3 minutes, then cool slowly to room temperature over 30 minutes. This
creates a 250 nM primer-template complex.[1]
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» Reaction Setup:

o Prepare a master mix. For a 10 pL final reaction volume, pre-warm 5 pL of the annealed
primer-template complex at the desired reaction temperature (e.g., 55°C) for 2 minutes.[1]

o Prepare a separate tube containing 5 pL of a 2X concentration of the desired tNTP or
dNTP in 1X reaction buffer.[1]

¢ Initiation and Incubation:

o To initiate the reaction, add the 5 pL of 2X tNTP/dNTP solution to the 5 pL of pre-warmed
primer-template complex.

o Immediately add the polymerase (e.g., 1-2.5 nM final concentration).[1]

o Incubate at the optimal temperature for the polymerase (e.g., 55°C for Therminator) for a
defined time course (e.g., 1, 5, 10, 20 minutes).[1]

e Quenching:
o Stop the reaction by adding 10 pL of Stop/Loading Buffer.[1]

e Analysis:

[¢]

Heat the quenched reactions at 95°C for 5 minutes.

[e]

Load the samples onto a 20% denaturing polyacrylamide gel.

[e]

Run the gel until the dye front reaches the bottom.

o

Visualize the bands using a phosphorimager and quantify the percentage of extended
primer at each time point to determine reaction rates.[1]

Protocol 2: Template-Dependent TNA Polymerization

This protocol is for synthesizing a longer TNA strand from a DNA template.

5.1 Materials:
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e Therminator DNA Polymerase and its corresponding buffer (e.g., 1.1X ThermoPol Buffer).
[12]

e DNA Primer and DNA Template

o All four tNTPs (tATP, tCTP, tGTP, tTTP) at desired concentrations (e.g., 2-60 uM).[12]
e Optional: MnClz (can improve efficiency but may reduce fidelity).[8][10][11]

o Tth pyrophosphatase (to prevent pyrophosphate inhibition).[12]

» Stop/Loading Buffer

5.2 Procedure:

o Reaction Setup:

o In a PCR tube, prepare the following reaction mix on ice (20 pL total volume):

2.2 pL 10X ThermoPol Buffer

1 pL 1 pM DNA Primer

1 pyL 2 uM DNA Template

Variable volume of tNTP mix (final concentrations: 60 uM tDTP, 60 uM tTTP, 18 uM
tCTP, 2 UM tGTP).[12]

0.5 pL Tth pyrophosphatase (1 U).[12]

Optional: 0.25 pL 100 mM MnCl:z (for 1.25 mM final concentration).[10]

Nuclease-free water to 19.5 pL.

e |nitiation and Incubation:

o Add 0.5 pL of Therminator DNA Polymerase (0.5 U).[12]

o Mix gently and centrifuge briefly.
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o Incubate in a thermocycler at 55°C or 75°C. Reaction time can vary from 1 to 24 hours
depending on the desired length and efficiency.[12] For high fidelity, shorter reaction times
are recommended.[12]

¢ Quenching and Analysis:
o Stop the reaction by adding 20 pL of Stop/Loading Buffer.

o Analyze the products using denaturing polyacrylamide gel electrophoresis (PAGE) as
described in Protocol 1. The full-length TNA product can be gel-purified for downstream
applications.

Applications and Future Directions

The enzymatic synthesis of TNA is a cornerstone for its application in biotechnology.

o Therapeutic and Diagnostic Aptamers: TNA's inherent nuclease resistance makes it an ideal
candidate for developing therapeutic aptamers that can circulate in the body for longer
periods.[3][4]

» Biostable Nanostructures: Capping DNA origami and other nanostructures with TNA protects
them from degradation, enhancing their utility for in-vivo applications like drug delivery.[5][6]

[7]

» Expanding the Genetic Alphabet: Modified tNTPs, such as fluorescent analogues, can be
incorporated to expand the chemical diversity of TNA, enabling new functionalities.[3][14]

Ongoing research focuses on engineering more efficient and higher-fidelity polymerases to
allow for the synthesis of longer and more complex TNA molecules, which will further unlock
the potential of this promising synthetic genetic polymer.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pubs.acs.org/doi/10.1021/ja035917n
https://pubmed.ncbi.nlm.nih.gov/12889939/
https://pubmed.ncbi.nlm.nih.gov/28472363/
https://pubmed.ncbi.nlm.nih.gov/28472363/
https://www.sciencedaily.com/releases/2024/10/241008201414.htm
https://www.scribd.com/document/959750874/2024-Angew-Enzymatic-Synthesis-of-TNA-Protects-DNA-Nanostructures
https://pubmed.ncbi.nlm.nih.gov/38323479/
https://pubmed.ncbi.nlm.nih.gov/38323479/
https://www.researchgate.net/publication/378060828_Enzymatic_Synthesis_of_TNA_Protects_DNA_Nanostructures
https://pubs.acs.org/doi/10.1021/ja0428255
https://pmc.ncbi.nlm.nih.gov/articles/PMC5042361/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5042361/
https://escholarship.org/uc/item/8194943f
https://pubs.acs.org/doi/abs/10.1021/ja0428255
https://academic.oup.com/nar/article/33/16/5219/2401165
https://www.researchgate.net/publication/378033911_Enzymatic_Synthesis_of_TNA_Protects_DNA_Nanostructures
https://www.semanticscholar.org/paper/Synthesis-and-polymerase-activity-of-a-fluorescent-Mei-Shi/ae187025021164e8e19600c919a6a2039265c59a
https://www.semanticscholar.org/paper/Synthesis-and-polymerase-activity-of-a-fluorescent-Mei-Shi/ae187025021164e8e19600c919a6a2039265c59a
https://www.benchchem.com/product/b12390846#enzymatic-incorporation-of-tna-triphosphates
https://www.benchchem.com/product/b12390846#enzymatic-incorporation-of-tna-triphosphates
https://www.benchchem.com/product/b12390846#enzymatic-incorporation-of-tna-triphosphates
https://www.benchchem.com/product/b12390846#enzymatic-incorporation-of-tna-triphosphates
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12390846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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